molecular formula C10H8BrNO B8816824 5-bromo-6-methyl-1H-indole-3-carbaldehyde

5-bromo-6-methyl-1H-indole-3-carbaldehyde

Cat. No. B8816824
M. Wt: 238.08 g/mol
InChI Key: YTSPSAXBHCSLSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-6-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-6-methyl-1H-indole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-6-methyl-1H-indole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-bromo-6-methyl-1H-indole-3-carbaldehyde

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-6-methyl-1H-indole-3-carbaldehyde

InChI

InChI=1S/C10H8BrNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-5,12H,1H3

InChI Key

YTSPSAXBHCSLSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CN2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phosphorus oxychloride (0.73 g, 4.79 mmol) and DMF (5.0 mL) were mixed together and stirred for 5 min. A solution of 5-bromo-6-methyl-1H-indole (500 mg, 2.39 mmol) in DMF (3.0 mL) was added to the solution slowly and complete solid was formed which stopped stirring. The solution was adjusted to pH=10 with 1N NaOH, then heated to 100° C. for 1 min. The reaction was cooled to room temperature. The precipitated solids were filtered and dried to give the title compound (480 mg, 85%) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 12.2 (s, 1H), 9.88 (s, 1H), 8.28 (s, 1H), 8.23 (s, 1H), 7.49 (s, 1H), 2.44 (s, 3H).
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

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